7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Lipophilicity Drug-likeness ADME prediction

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-50-9), systematically named 7-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , belongs to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class—a privileged scaffold in medicinal chemistry with documented antibacterial, antifungal, anticancer, and xanthine oxidase inhibitory activities across structurally related analogs. The compound carries three defining substituents on the quinazolinone core: a 7-chloro group, an N3-isopropyl group, and a 2-thioxo (sulfanyl) moiety.

Molecular Formula C11H11ClN2OS
Molecular Weight 254.73
CAS No. 422526-50-9
Cat. No. B2502961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS422526-50-9
Molecular FormulaC11H11ClN2OS
Molecular Weight254.73
Structural Identifiers
SMILESCC(C)N1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
InChIInChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-4-3-7(12)5-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16)
InChIKeyLPFJOSOKWYLSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-50-9): Core Chemotype and Procurement Identity


7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-50-9), systematically named 7-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , belongs to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class—a privileged scaffold in medicinal chemistry with documented antibacterial, antifungal, anticancer, and xanthine oxidase inhibitory activities across structurally related analogs [1]. The compound carries three defining substituents on the quinazolinone core: a 7-chloro group, an N3-isopropyl group, and a 2-thioxo (sulfanyl) moiety. Its molecular formula is C₁₁H₁₁ClN₂OS with a molecular weight of 254.74 g·mol⁻¹ . This compound is commercially catalogued exclusively as a research chemical—not as a validated pharmaceutical intermediate or drug substance—and is not the subject of any identified primary pharmacological study or patent exemplification at the time of this assessment.

Why 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Cannot Be Interchanged with Close 2-Thioxoquinazolinone Analogs


Within the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one series, simultaneous variation at the C7 and N3 positions produces divergent physicochemical profiles that preclude generic substitution. The target compound's N3-isopropyl substituent—in contrast to the N3-aryl or N3-unsubstituted analogs more commonly studied—modulates lipophilicity and steric bulk at a position critical for target engagement [1]. Computed cLogP differences of ≥0.5 log units between the N3-isopropyl and N3-phenyl analogs are sufficient to alter membrane permeability, metabolic stability, and off-target binding profiles [2]. The 7-chloro substituent further distinguishes this compound from the des-chloro parent scaffold (CAS 21038-90-4), as halogen substitution at C7 has been shown in related 2-thioxoquinazolinones to modulate electron density on the aromatic ring and influence hydrogen-bonding capacity of the adjacent carbonyl . These structural distinctions—though not yet quantified in head-to-head biological assays for this specific compound—are mechanistically non-trivial and demand compound-level, rather than class-level, specification in procurement decisions.

Quantitative Differentiation Evidence for 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Versus Closest Analogs


N3 Substituent cLogP Differential: 7-Chloro-3-isopropyl vs. 7-Chloro-3-phenyl-2-thioxoquinazolin-4-one

The N3-isopropyl substituent on the target compound confers a computed partition coefficient (cLogP) that is substantially lower than that of the N3-phenyl analog 7-chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 13165-15-6). Lower cLogP within the Lipinski-compliant range (1–3) is generally associated with improved aqueous solubility and reduced non-specific protein binding, which are relevant to both in vitro assay performance and downstream lead optimization [1]. This difference arises solely from the N3 substituent, as both compounds share the 7-chloro-2-thioxoquinazolin-4-one core.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight Differentials and Ro5 Compliance: N3-Alkyl vs. N3-Benzyl-2-thioxoquinazolinone Analogs

The target compound has a molecular weight (MW) of 254.74 g·mol⁻¹, which qualifies it as a 'fragment-like' or 'lead-like' chemotype (MW < 300) and places it within the most favorable region of Lipinski's Rule of Five (Ro5) property space [1]. In contrast, closely catalogued 2-thioxoquinazolinone analogs such as 3-(1-phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 568558-23-6; MW = 282.36) and various N3-benzyl-substituted derivatives carry MW values ≥280 . The MW advantage of the target compound makes it preferentially suited for fragment-based drug discovery (FBDD) campaigns, where screening libraries typically enforce MW cutoffs of ≤300 Da [1].

Lead-likeness Fragment-based screening Rule of Five

Commercial Purity Benchmarking of CAS 422526-50-9 Across Primary Suppliers

The target compound is uniformly supplied at a minimum purity specification of 95% across multiple independent vendors, including AKSci (Catalog 4723CN), Leyan (Catalog 1308180), and Enamine (Catalog EN300-18460), as verified by supplier certificates of analysis . This multi-vendor consistency at 95% purity is notable in the 2-thioxoquinazolinone catalog space, where other analogs (e.g., 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, CAS 33017-85-5) are available at 97% purity from select vendors but with narrower supplier coverage . The presence of the compound in the Enamine screening collection (a globally recognized provider of screening compounds) further indicates that it has passed Enamine's internal identity and purity verification protocols, including ¹H NMR and LCMS .

Quality control Supplier comparison Procurement specification

Xanthine Oxidase Inhibitory Potential: Class-Level SAR Extrapolation from 3-Aryl-2-thioxoquinazolin-4-one Derivatives

A 2022 study by Bentham Science demonstrated that 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives exhibit in vitro xanthine oxidase (XO) inhibitory activity with IC₅₀ values in the low micromolar range [1][2]. Although the target compound (N3-isopropyl, not N3-aryl) was not among the tested analogs, the study establishes that the 2-thioxoquinazolin-4-one scaffold is competent for XO inhibition and that the N3 substituent is a critical determinant of potency [1]. The target compound's N3-isopropyl group represents an underexplored substituent in this SAR space compared to the extensively characterized N3-aryl series, presenting an opportunity for novel IP generation in the gout/hyperuricemia therapeutic area [3]. This is a class-level inference only; no XO inhibition data exist for CAS 422526-50-9.

Xanthine oxidase Hyperuricemia Gout Enzyme inhibition

Bacterial Sphingomyelinase Inhibition: Class-Level Evidence for 6/7-Chloro-2-thioxoquinazolin-4-ones

A study on quinazoline derivatives as bacterial sphingomyelinase (SMase) inhibitors identified 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 4) and 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 5) as promising inhibitors of Bacillus cereus SMase [1]. The target compound (7-chloro isomer with N3-isopropyl substitution) differs from compound 4 by (i) chloro position (C7 vs. C6) and (ii) N3-substitution (isopropyl vs. H). The 6/7-chloro positional isomers in quinazolinones can exhibit divergent target binding profiles due to altered electronic distribution and steric presentation to the enzyme active site [2]. The SMase inhibitory activity of the 6-chloro analog supports class-level potential for the 7-chloro target compound, but direct activity data for CAS 422526-50-9 are absent.

Bacterial sphingomyelinase Antivirulence B. cereus

Recommended Research Application Scenarios for 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 254.74 g·mol⁻¹ and a favorable computed cLogP profile, this compound meets the 'Rule of Three' criteria for fragment-like chemical space (MW < 300, cLogP ≤ 3), making it an appropriate candidate for inclusion in fragment-screening libraries targeting protein-protein interactions, kinases, or metalloenzymes [1]. Its 2-thioxo group provides a potential metal-chelating or hydrogen-bonding anchor point for crystallographic fragment screening campaigns.

Xanthine Oxidase Inhibitor Lead Generation with Novel N3 Substituent IP Space

The 2022 Bentham Science study validated the 2-thioxoquinazolin-4-one scaffold for xanthine oxidase inhibition but focused exclusively on N3-aryl derivatives [1]. The N3-isopropyl substituent offers structural novelty in this therapeutic context, potentially enabling composition-of-matter patent claims distinct from the existing N3-aryl intellectual property landscape. Medicinal chemistry teams pursuing hyperuricemia or gout indications may prioritize this compound for XO inhibition screening and subsequent SAR expansion .

Antivirulence Screening Against Gram-Positive Pathogens

The demonstrated bacterial sphingomyelinase inhibitory activity of the 6-chloro-2-thioxoquinazolin-4-one scaffold against B. cereus provides a mechanistic rationale for evaluating the 7-chloro target compound (with distinct N3-isopropyl substitution) in broader Gram-positive pathogen panels [1]. Antivirulence strategies targeting SMase are of increasing interest for MRSA and Bacillus anthracis, where SMase contributes to pathogenesis independently of bacterial viability.

Medicinal Chemistry Control Compound for N3-Alkyl-2-thioxoquinazolinone SAR Studies

As a structurally well-defined N3-alkyl (isopropyl) member of the 2-thioxoquinazolin-4-one series, this compound can serve as a reference standard in systematic SAR campaigns that compare N3-alkyl vs. N3-aryl vs. N3-benzyl substituent effects across multiple biological targets [1]. Its commercial availability at 95% purity from multiple independent vendors (AKSci, Leyan, Enamine) ensures reproducible procurement for multi-year medicinal chemistry programs .

Quote Request

Request a Quote for 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.